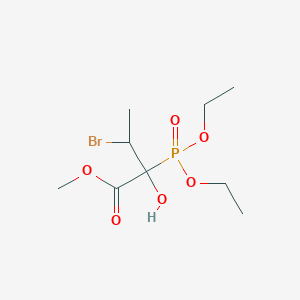
2-Methoxycyclohex-2-en-1-ol;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxycyclohex-2-en-1-ol;nitric acid is a compound that combines an organic molecule, 2-Methoxycyclohex-2-en-1-ol, with nitric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxycyclohex-2-en-1-ol typically involves the reaction of methanol with cyclohexene oxide in the presence of an acid catalyst . The reaction conditions include using anhydrous methanol as both the reactant and solvent, and the process is carried out in a three-necked flask to ensure proper mixing and reaction control .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxycyclohex-2-en-1-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include KMnO4 for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield ketones or carboxylic acids, while reduction with LiAlH4 can produce different alcohols.
Scientific Research Applications
2-Methoxycyclohex-2-en-1-ol;nitric acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activities, making it useful in biochemical research.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with unique therapeutic properties.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxycyclohex-2-en-1-ol;nitric acid involves its interaction with molecular targets and pathways within a given system. The compound may act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations. The specific molecular targets and pathways involved depend on the context of its use, such as in chemical synthesis or biological systems.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methoxycyclohex-2-en-1-ol include:
2-Cyclohexen-1-ol: A related compound with similar structural features but without the methoxy group.
3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-ol: Another structurally related compound with additional methyl and methylethenyl groups.
Uniqueness
2-Methoxycyclohex-2-en-1-ol;nitric acid is unique due to the presence of both the methoxy group and the nitric acid component, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
62796-21-8 |
|---|---|
Molecular Formula |
C7H13NO5 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-methoxycyclohex-2-en-1-ol;nitric acid |
InChI |
InChI=1S/C7H12O2.HNO3/c1-9-7-5-3-2-4-6(7)8;2-1(3)4/h5-6,8H,2-4H2,1H3;(H,2,3,4) |
InChI Key |
FGJFZKYCPLGUCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CCCCC1O.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,2-Diphenylbenzo[b]cyclopenta[e]pyran-3-carbaldehyde](/img/structure/B14502587.png)
![1-[(Z)-Cyano-NNO-azoxy]-3-methoxybenzene](/img/structure/B14502597.png)
![lithium;[butyl(phenyl)arsoryl]benzene](/img/structure/B14502600.png)
![Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate](/img/structure/B14502606.png)
![N~1~-Methyl-N~3~-{1-[3-(3-phenylpropoxy)phenyl]ethyl}propane-1,3-diamine](/img/structure/B14502612.png)
![Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-alpha-chloro-N-(2-methoxyphenyl)-beta-oxo-](/img/structure/B14502623.png)

![5-Chloro-N-[2-(4-ethylphenyl)ethyl]-2-methoxybenzamide](/img/structure/B14502626.png)
